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molecular formula C12H16N2 B8499341 2-(Indol-2-yl)-2-methylpropylamine

2-(Indol-2-yl)-2-methylpropylamine

Cat. No. B8499341
M. Wt: 188.27 g/mol
InChI Key: IMIZKLZGONGTQV-UHFFFAOYSA-N
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Patent
US05180728

Procedure details

A mixture of 2-(indol-2-yl)-2-methylpropiononitrile (300 mg) and 5% rhodium on alumina powder (500 mg) in 10N-ammonia-methanol was hydrogenated at 50-60 psi for 8 hours. After filtration of the catalyst, the filtrate was evaporated in vacuo to give 2-(indol-2-yl)-2-methylpropylamine (306 mg) as crystals.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([CH3:14])([CH3:13])[C:11]#[N:12].N.CO>[Rh]>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([CH3:14])([CH3:13])[CH2:11][NH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.CO
Name
Quantity
500 mg
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)C(CN)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 306 mg
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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